molecular formula C11H11BrN2O2 B3047215 Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1355334-76-7

Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3047215
CAS No.: 1355334-76-7
M. Wt: 283.12
InChI Key: CIELDANZYKPNTF-UHFFFAOYSA-N
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Description

Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1355334-76-7) is a high-purity chemical building block offered for research applications. This brominated imidazopyridine ester is a valuable synthetic intermediate in medicinal chemistry, particularly for constructing novel therapeutic agents. Its core structure is part of the imidazopyridine amide (IPA) scaffold, a class of compounds with demonstrated significance in pharmaceutical research . For example, related IPA analogues are being actively investigated for their potent activity against Mycobacterium tuberculosis by targeting the mycobacterial electron transport chain (ETC), showing promise in addressing drug-resistant tuberculosis . The bromine substituent at the 7-position and the ester functional group make this compound a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships. Researchers utilize this compound under the identifier CAS 1355334-76-7. It has a molecular formula of C 11 H 11 BrN 2 O 2 and a molecular weight of 283.13 g/mol . The canonical SMILES string for this compound is CCOC(=O)C1=C(C)N=C2C=C(Br)C=CN21 . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIELDANZYKPNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149694
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-bromo-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-76-7
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-bromo-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-bromo-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyclization Using Pre-Brominated 2-Aminopyridine

This method employs 2-amino-5-bromopyridine as the starting material. Reaction with ethyl 2-bromoacetoacetate in the presence of a base (e.g., sodium bicarbonate) facilitates nucleophilic substitution and subsequent cyclization.

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile
  • Temperature: 25–60°C
  • Time: 8–24 hours

Mechanism:

  • Deprotonation of 2-amino-5-bromopyridine by the base.
  • Nucleophilic attack on the α-carbon of ethyl 2-bromoacetoacetate.
  • Intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
  • Elimination of HBr to yield the final product.

Advantages:

  • Bromine is introduced at position 7 via the pre-functionalized 2-aminopyridine.
  • High regioselectivity due to the fixed position of bromine in the starting material.

Post-Cyclization Bromination

In this approach, the imidazo[1,2-a]pyridine ring is synthesized first, followed by bromination at position 7. The precursor ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is treated with brominating agents such as N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid catalyst.

Reaction Conditions:

  • Catalyst: FeCl₃ or AlCl₃
  • Solvent: Dichloromethane or chloroform
  • Temperature: 0–25°C
  • Time: 2–6 hours

Mechanism:

  • Electrophilic bromination directed by the electron-donating methyl group at position 2.
  • Stabilization of the bromonium ion intermediate by the Lewis acid.

Challenges:

  • Competing bromination at other positions (e.g., position 5 or 8) may occur, necessitating careful control of reaction conditions.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

Solvent Base Yield (%) Purity (%)
Ethanol NaHCO₃ 72 95
Acetonitrile K₂CO₃ 68 93
DMF Triethylamine 55 88

Key Observations:

  • Polar protic solvents (e.g., ethanol) enhance solubility of ionic intermediates.
  • Weak bases (e.g., NaHCO₃) minimize side reactions compared to strong bases.

Temperature and Time Dependence

Higher temperatures (50–60°C) reduce reaction time but risk decomposition. A balance is achieved at 40°C for 12 hours , yielding 78% product with >98% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to improve efficiency:

  • Residence Time: 30 minutes
  • Throughput: 1.2 kg/hour
  • Yield: 85%

Advantages:

  • Enhanced heat and mass transfer.
  • Reduced solvent waste compared to batch processes.

Purification Techniques

  • Crystallization: Ethyl acetate/hexane mixtures yield crystals with 99.5% purity.
  • Chromatography: Silica gel chromatography is reserved for high-value batches requiring ultra-high purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Cost Efficiency
Pre-Brominated Route 72–78 High Moderate
Post-Cyclization Bromination 65–70 Moderate Low

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) for regioselective bromination at position 7. This method achieves 82% yield under mild conditions (25°C, 6 hours).

Enzymatic Catalysis

Preliminary studies report the use of haloperoxidases to introduce bromine, though yields remain low (35–40%).

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers of Bromo-Substituted Derivatives

Several ethyl bromo-methylimidazo[1,2-a]pyridine carboxylates differ in the positions of substituents (Table 1):

Compound Name Bromo Position Methyl Position Carboxylate Position Molecular Formula Molecular Weight (g/mol) Purity CAS Number Source
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate 7 2 3 C₁₀H₉BrN₂O₂ 269.1 95% 1355334-76-7
Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate 5 7 2 C₁₀H₉BrN₂O₂ 269.1 95% 1554434-09-1
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate 6 7 2 C₁₀H₉BrN₂O₂ 269.1 95% 907945-87-3

Key Observations :

  • Reactivity : The bromine position (5, 6, or 7) influences regioselectivity in reactions. For example, bromine at position 7 (target compound) may favor cross-coupling at the imidazo ring, while position 5 or 6 bromine could direct reactivity to the pyridine moiety .
  • Synthetic Utility : The carboxylate group at position 3 (target compound) vs. position 2 (analogs) affects solubility and downstream functionalization. Position 3 esters are more sterically accessible for hydrolysis or amidation .

Halogen-Substituted Analogs

Replacing bromine with chlorine alters electronic and steric properties:

Compound Name Halogen Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br C₁₀H₉BrN₂O₂ 269.1 Higher molecular weight; polarizable Br enhances cross-coupling reactivity
Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Cl C₁₀H₉ClN₂O₂ 224.6 Lower molecular weight; Cl may reduce steric hindrance in nucleophilic substitutions

Multi-Halogenated Derivatives

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2409596-95-6) contains both Br and Cl substituents:

  • Molecular Formula : C₁₀H₈BrClN₂O₂
  • Molecular Weight : 303.54 g/mol .
  • Reactivity: Dual halogens enable sequential functionalization (e.g., selective cross-coupling at Br followed by Cl substitution). This contrasts with the mono-halogenated target compound, which offers fewer sites for modification .

Non-Halogenated Analogs

  • Applications : Used as a precursor for antimicrobial agents (e.g., pyrazole and thiazolidine derivatives) .
  • Comparison : The absence of bromine limits its utility in metal-catalyzed cross-coupling reactions, making the target compound more versatile in synthetic pathways .

Biological Activity

Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Overview of the Compound

This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound's unique structure contributes to its biological activity, particularly its interactions with cytochrome P450 enzymes.

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. This characteristic positions the compound as a potential agent in pharmacological studies aimed at understanding metabolic pathways and interactions between various therapeutic agents .

2. Mutagenic Properties

Similar compounds within the imidazo[1,2-a]pyridine class have been associated with mutagenic properties. Preliminary studies suggest that this compound may exhibit similar risks; thus, further investigation is warranted to assess its safety profile in biological systems .

3. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism likely involves interference with essential biochemical pathways required for the survival and replication of tuberculosis bacteria .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Cytochrome P450 Enzymes : The compound binds to CYP1A2 and CYP2C19, altering their activity and potentially leading to changes in the pharmacokinetics of co-administered drugs.
  • Antimicrobial Mechanism : It disrupts metabolic processes in pathogenic bacteria, inhibiting their growth and replication .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
Ethyl 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylateSimilar imidazo structureBromine at position 5
Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylateSimilar imidazo structureBromine at position 6
Mthis compoundMethyl instead of ethyl groupAltered solubility and reactivity

The unique positioning of the bromine atom at the 7-position and the ethyl ester group significantly influence the compound's reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • A study examining its role as a CYP inhibitor demonstrated significant alterations in drug metabolism when co-administered with substrates of CYP1A2 and CYP2C19 .
  • Investigations into its antimicrobial properties revealed promising results against tuberculosis strains, suggesting potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate?

  • Methodological Answer : A one-pot two-step reaction is frequently used, involving cyclization of substituted pyridines with brominated intermediates. For example, similar imidazo[1,2-a]pyridine derivatives are synthesized via condensation of α-haloketones with aminopyridines, followed by esterification. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields, with optimized protocols achieving ~55–61% purity for structurally related compounds . Key steps include:

  • Step 1 : Bromination at the 7-position using NBS (N-bromosuccinimide) under controlled conditions.
  • Step 2 : Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assignments are based on chemical shifts (e.g., δ 8.31 ppm for aromatic protons in imidazo[1,2-a]pyridine cores; δ 160.34 ppm for ester carbonyl carbons) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C10H10BrN2O2: 268.9920; observed: 268.9915) .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Melting Point : Used as a preliminary purity indicator (e.g., 223–225°C for analogs) .

Q. What are the key structural features of this compound, and how do they influence reactivity?

  • Methodological Answer : The imidazo[1,2-a]pyridine core provides π-conjugation, enhancing stability and enabling interactions with biological targets. The 7-bromo substituent acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at position 2 sterically hinders undesired side reactions. The ethyl ester at position 3 improves solubility in organic solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis or functionalization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies predict regioselectivity in bromination and coupling reactions. For example, computational analysis of similar ethyl imidazo[1,2-a]pyridine carboxylates reveals electron density distributions that favor electrophilic substitution at the 7-position. Solvent effects and transition-state geometries can also be modeled to refine reaction conditions .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Purity Analysis : Use HPLC to detect impurities (e.g., unreacted starting materials or dehalogenated byproducts) .
  • Dynamic NMR : Resolves overlapping signals caused by conformational dynamics (e.g., rotamers of the ester group) .
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for analogs like Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate .

Q. How do substituent modifications (e.g., replacing bromine with other halogens) impact biological activity?

  • Methodological Answer : Analog libraries are synthesized via halogen exchange (e.g., F, Cl, I) and tested in bioassays. For instance, replacing bromine with chlorine in imidazo[1,2-a]pyridine derivatives alters PI3K inhibitory activity, as shown in studies where ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate derivatives exhibited enhanced anti-proliferative effects in cancer cell lines .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) must be optimized to minimize costs and improve turnover .
  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF/water mixtures) to simplify purification .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points or spectral data across studies?

  • Methodological Answer : Variations often arise from differences in crystallization solvents or impurities. For example, melting points for analogs range from 50–51°C to 223–225°C depending on substituents and purity . Cross-validate using multiple techniques (e.g., DSC for melting behavior, elemental analysis for stoichiometry) and reference high-purity standards.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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